Spiro[2H-1-benzopyran-2,4'-piperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
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Overview
Description
1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which includes a chromene and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid typically involves the following steps:
Formation of the Chromene Ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.
Spirocyclization: The chromene intermediate is then reacted with a piperidine derivative under conditions that promote spirocyclization, such as the use of a strong base or acid catalyst.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring in the chromene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromene derivatives.
Scientific Research Applications
1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The piperidine ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1’-(tert-Butoxycarbonyl)spiro[chroman-2,4’-piperidine]-7-carboxylic acid
- 1’-(tert-Butoxycarbonyl)spiro[indoline-3,4’-piperidine]-5-carboxylic acid
Uniqueness
1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C19H22NO5- |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[chromene-2,4'-piperidine]-4-carboxylate |
InChI |
InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
SSYZMMRKSFBCAV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C3O2)C(=O)[O-] |
Origin of Product |
United States |
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